N-(2-chlorobenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide
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Overview
Description
N-(2-chlorobenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the tetrazolo[1,5-b]pyridazin-6-yl group: This step involves the formation of the tetrazole ring, which can be achieved through cycloaddition reactions.
Attachment of the 2-chlorobenzyl group: This step typically involves nucleophilic substitution reactions where the 2-chlorobenzyl group is introduced.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzyl group.
Reduction: Reduction reactions may target the nitro groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl or piperidine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide analogs: Compounds with similar structures but different substituents.
Other piperidine derivatives: Compounds with the piperidine ring but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H18ClN7O |
---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H18ClN7O/c18-14-4-2-1-3-13(14)11-19-17(26)12-7-9-24(10-8-12)16-6-5-15-20-22-23-25(15)21-16/h1-6,12H,7-11H2,(H,19,26) |
InChI Key |
HVBPKJGDFPQUKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)C3=NN4C(=NN=N4)C=C3 |
Origin of Product |
United States |
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